molecular formula C8H9BrN2O2S B3032054 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 1007579-03-4

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B3032054
CAS No.: 1007579-03-4
M. Wt: 277.14
InChI Key: XDDCFAJLGQCIRY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a sulfur-nitrogen heterocyclic compound characterized by a saturated five-membered ring containing one sulfur and two nitrogen atoms, with two oxygen atoms bonded to sulfur (sulfone group). The 3-bromophenyl substituent at the 2-position introduces steric bulk and electronic effects due to bromine’s electronegativity. Its molecular formula is C₉H₁₀BrNO₂S, with a molecular weight of 276.16 g/mol . The compound’s SMILES notation is C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br, reflecting its bicyclic structure and substituent orientation .

Properties

IUPAC Name

2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c9-7-2-1-3-8(6-7)11-5-4-10-14(11,12)13/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDCFAJLGQCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208578
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007579-03-4
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007579-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base, such as triethylamine, to form the desired thiadiazolidine ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Various thiadiazolidine derivatives.

    Substitution: Phenyl derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Substituent Variations
  • 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide : Features phenyl groups at positions 3 and 4, enhancing π-π stacking interactions in crystal structures. The absence of bromine reduces molecular polarity compared to the bromophenyl analogue .
  • 2-(3-Phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide: The phenoxybenzyl group introduces a flexible linker, enabling diverse intermolecular interactions (e.g., hydrogen bonding) and improved solubility in organic solvents .
Saturation State
  • Thiadiazoline vs. Thiadiazolidine : Thiadiazoline derivatives (partially unsaturated) exhibit higher reactivity due to the presence of a double bond, whereas the fully saturated thiadiazolidine (e.g., the target compound) offers greater conformational flexibility and stability under reducing conditions .

Physicochemical Properties

Property 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Molecular Weight 276.16 g/mol 314.37 g/mol 150.20 g/mol
LogP ~3.5 (estimated) ~4.2 ~5.7
Melting Point Not reported 132–134°C Not reported
Solubility Moderate in DMSO, low in water Low in polar solvents High in CH₂Cl₂
  • Electronic Effects : The bromine atom in the target compound enhances electron-withdrawing effects, stabilizing radical anions compared to phenyl or methyl substituents .

Stability and Radical Anion Formation

  • Radical Stability : Thiadiazole 1,1-dioxides (e.g., tdapO₂) form stable radical anions with magnetic coupling constants (J) ranging from −320 K (antiferromagnetic) to +24 K (ferromagnetic) . The saturated thiadiazolidine core in the target compound may reduce radical stability due to decreased conjugation .
  • Thermal Stability : Methyl-substituted analogues (e.g., 3,3-dimethyl derivatives) exhibit higher thermal stability (>200°C) compared to aryl-substituted variants .

Biological Activity

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound featuring a thiadiazolidine ring structure with a bromophenyl substituent. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit enzyme inhibition by binding to active sites on target proteins, leading to altered enzymatic activity. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to thiadiazolidine derivatives. For instance, similar compounds have shown significant antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 4.69 to 222.31 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Compound Target Strain MIC (µM)
This compoundB. subtilis4.69
S. aureus5.64
E. coli8.33
C. albicans16.69

Case Studies

A notable study explored the synthesis and biological evaluation of various thiadiazolidine derivatives, including this compound. The results indicated that these compounds possess significant anti-cancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Example Case Study: Anticancer Activity

  • Study Title : "Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting Solubility and Bioavailability"
  • Findings : Compounds similar to 2-(3-Bromophenyl)-1,2,5-thiadiazolidine demonstrated high efficacy against breast cancer cells while maintaining safety profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other thiadiazolidine derivatives and related compounds.

Compound Type Biological Activity Unique Features
ThiazolesDiverse biological activitiesSimilar sulfur and nitrogen ring structure
ThiophenesApplications in materials scienceKnown for electronic properties
ThiadiazolidinesAntimicrobial and anticancer activityUnique bromophenyl substitution

Q & A

Q. What are the established synthetic routes for 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthetic routes for bromophenyl-containing heterocycles often involve nucleophilic substitution or cyclization reactions. For example, thiophene derivatives (e.g., thieno[3,2-b]thiophene) are synthesized via bromination and coupling reactions using precursors like 3-bromothiophene . Optimization strategies include:

  • Catalyst screening : Use palladium-based catalysts for cross-coupling reactions.
  • Temperature control : Reflux conditions (e.g., 85°C in AcOH for benzimidazole derivatives) improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps .
    Data Consideration : Monitor reaction progress via TLC and characterize intermediates using GC-MS or NMR .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm bromophenyl substitution patterns and thiadiazolidine ring formation. For example, thiophene derivatives show distinct aromatic proton splitting in δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and bromine isotope patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS identifies volatile byproducts .

Q. Table 1: Key Analytical Parameters for Related Brominated Heterocycles

PropertyTechniqueExample Data from AnaloguesReference
Melting PointDSC57°C (2-[3-(Bromomethyl)phenyl]thiophene)
Aromatic Proton Signals1H^1H-NMRδ 7.2–7.8 ppm (thieno[3,2-b]thiophene)
Molecular IonHRMSm/z 253.16 (C11_{11}H9_9BrS)

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated systems, the C-Br bond’s polarizability influences charge distribution .
  • Molecular Docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities with structurally similar compounds (e.g., benzimidazoles ).
  • MD Simulations : Assess stability in aqueous environments to guide solubility experiments .

Q. What strategies resolve contradictions in reported biological activities or synthetic yields across studies?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. Pre-experimental designs (e.g., 2k^k factorial) reduce confounding variables .
  • Meta-Analysis : Aggregate literature data to detect trends (e.g., higher yields with Pd catalysts vs. Cu). Cross-reference synthesis protocols from analogous compounds (e.g., thiophene derivatives ).
  • Reproducibility Checks : Replicate key studies under controlled conditions, documenting deviations (e.g., impurity profiles via HPLC ).

Q. How does the bromophenyl substituent influence the compound’s electronic structure, and what experimental methods validate these effects?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare absorption spectra with non-brominated analogues to assess conjugation changes. Bromine’s electron-withdrawing effect red-shifts λmax_{\text{max}} in aromatic systems .
  • X-ray Crystallography : Resolve crystal structures to quantify bond lengths and angles (e.g., C-Br vs. C-S distances).
  • Cyclic Voltammetry : Measure redox potentials to evaluate electron-deficient behavior induced by bromine .

Theoretical and Methodological Considerations

Q. How can researchers link studies on this compound to broader chemical or biological theories?

Methodological Answer:

  • Conceptual Frameworks : Align with theories like Hammett substituent effects to explain reactivity trends. The bromophenyl group’s σp_p value (-0.15) predicts its meta-directing influence in electrophilic substitution .
  • Hypothesis Testing : Design experiments to validate/refute mechanistic models (e.g., SNAr vs. radical pathways in bromine displacement) .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks. Monitor degradation via HPLC and identify byproducts .
  • Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

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